Cas no 1806725-34-7 (6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with notable chemical properties due to its trifluoromethoxy and trifluoromethyl substituents. These electron-withdrawing groups enhance its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s carboxylic acid functionality allows for further derivatization, facilitating its use in the development of bioactive molecules. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the synthesis of heterocyclic compounds, where its unique substitution pattern enables precise modifications for targeted applications.
6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid structure
1806725-34-7 structure
Product name:6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
CAS No:1806725-34-7
MF:C8H3F6NO4
Molecular Weight:291.104143381119
CID:4832868

6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
    • インチ: 1S/C8H3F6NO4/c9-7(10,11)5-4(6(17)18)2(1-3(16)15-5)19-8(12,13)14/h1H,(H,15,16)(H,17,18)
    • InChIKey: BDTYSXKODSDMRN-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)C(=CC(N1)=O)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 10
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 486
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 75.6

6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029094668-1g
6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
1806725-34-7 97%
1g
$1,490.00 2022-03-31

6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献

6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806725-34-7)

6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid, identified by its CAS number 1806725-34-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological applications. The presence of multiple fluorinated substituents, including trifluoromethoxy and trifluoromethyl groups, as well as a hydroxyl functional group, contributes to its unique chemical properties and potential therapeutic benefits.

The structural features of 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid make it an intriguing candidate for further investigation in drug discovery. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This characteristic is particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

In recent years, there has been a growing interest in the development of fluorinated pyridines as pharmacophores due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. For instance, studies have demonstrated that fluorinated pyridines can serve as key structural elements in antiviral, anticancer, and anti-inflammatory agents. The compound’s hydroxyl group further expands its synthetic versatility, allowing for modifications that could enhance its pharmacological profile.

One of the most compelling aspects of 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid is its potential application in the synthesis of novel therapeutic agents. Researchers have explored its use as a precursor in the development of kinase inhibitors, which are crucial in treating various forms of cancer. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it an attractive moiety for drug design. Additionally, the trifluoromethoxy substituent can enhance binding interactions with biological targets by improving electronic properties and steric complementarity.

The compound’s carboxylic acid functionality provides another avenue for chemical modification, enabling the synthesis of derivatives with tailored pharmacokinetic properties. This versatility makes it a valuable building block for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects. Recent advancements in computational chemistry have also facilitated the rational design of molecules based on structural fragments like 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid, accelerating the drug discovery process.

Moreover, the unique electronic distribution caused by the fluorinated substituents can influence the molecule’s interaction with biological systems. Fluorine atoms are known to participate in hydrogen bonding and can modulate electron density at key positions, enhancing binding affinity to proteins and nucleic acids. This property has been leveraged in the development of highly selective inhibitors targeting enzymes such as kinases and proteases. The hydroxyl group, while smaller in number compared to fluorine atoms, also plays a role in hydrogen bonding interactions, further contributing to the compound’s potential as a pharmacophore.

In academic research, 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid has been investigated for its role in modulating inflammatory pathways. Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. The combination of fluorinated groups with polar functional groups like hydroxyl and carboxylic acid creates a balance between lipophilicity and polarity, which is often desirable in drug candidates aiming for oral bioavailability.

The synthesis of 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid involves multi-step organic reactions that highlight its complexity and synthetic challenge. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, are employed to introduce the desired substituents at specific positions on the pyridine ring. These synthetic strategies require precise control over reaction conditions to ensure high yield and purity.

The pharmaceutical industry has taken notice of compounds like 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid due to their potential therapeutic applications. Preclinical studies have begun to explore its efficacy in models of inflammation and cancer, providing preliminary evidence for further clinical development. The compound’s structural features align well with current trends in drug design, where fluorinated pyridines are increasingly recognized for their ability to enhance drug-like properties.

Future research directions may focus on optimizing synthetic routes to improve scalability while maintaining high chemical purity. Additionally, exploring derivative structures could reveal novel pharmacological activities beyond those initially observed. The integration of machine learning models into drug discovery pipelines could further accelerate the identification of promising candidates based on structural fragments like this one.

In conclusion, 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806725-34-7) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural composition makes it a valuable scaffold for developing innovative treatments targeting various diseases.

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